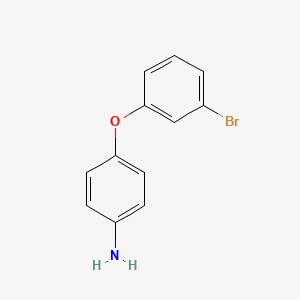

4-(3-Bromophenoxy)aniline

Vue d'ensemble

Description

4-(3-Bromophenoxy)aniline is a chemical compound with the empirical formula C12H10BrNO . It is used as a research chemical .

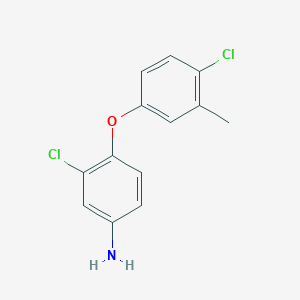

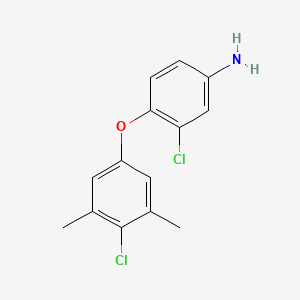

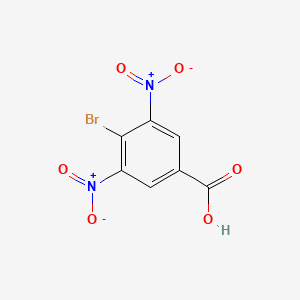

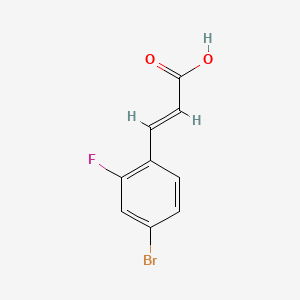

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNc1ccc(Oc2ccc(Br)cc2)cc1 . This indicates that the molecule consists of an aniline group (Nc1ccc) connected to a bromophenoxy group (Oc2ccc(Br)cc2). Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 264.12 g/mol . The compound’s melting point is between 104-108 °C .Applications De Recherche Scientifique

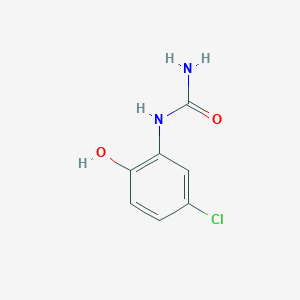

Synthesis and Characterization of Metabolites : One study describes the synthesis and characterization of metabolites related to diclofenac, a nonsteroidal anti-inflammatory drug. This includes the preparation of aniline derivatives, which are important for toxicological studies (Kenny et al., 2004).

Detection of Biomarkers : A bi-functionalized luminescent metal-organic framework was designed for the sensitive detection of 4-Aminophenol (4-AP), a biomarker of aniline exposure in the human body. This research highlights the potential of such frameworks in monitoring internal doses of aniline exposure (Jin & Yan, 2021).

Studies on Paracetamol and Aniline Metabolism : Research has been conducted on the ubiquitous presence of paracetamol (N-acetyl-4-aminophenol) in human urine, focusing on its relationship with aniline metabolism and potential sources of internal body burdens of NA4AP (Modick et al., 2014).

Catalytic Oxidation of Phenolic and Aniline Compounds : The use of Fe3O4 magnetic nanoparticles as catalysts for the removal of phenol and aniline from aqueous solutions has been studied. This research is crucial for understanding the treatment of water contaminated with these compounds (Zhang et al., 2009).

Synthesis of Polyurethane Cationomers : Research into the synthesis of polyurethane cationomers with anil groups, exploring their potential in creating polymeric films with fluorescent properties, is another application of aniline derivatives (Buruianǎ et al., 2005).

Synthesis of Bromobenzene Derivatives : The synthesis of various bromobenzene derivatives via bromoanilines, including the selective ortho-bromination of [14c]-aniline, has been reported, highlighting the importance of bromoaniline in chemical synthesis (Weller & Hanzlik, 1988).

Safety and Hazards

4-(3-Bromophenoxy)aniline is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves .

Propriétés

IUPAC Name |

4-(3-bromophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEVQGBOHMXYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

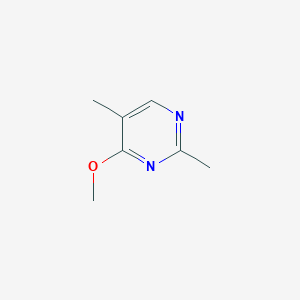

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

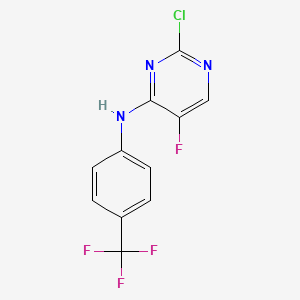

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)